Cas no 2228608-77-1 (1-(2-bromo-6-fluorophenyl)cyclopropylmethanol)
1-(2-bromo-6-fluorophenyl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol
- 2228608-77-1
- EN300-1915094
- [1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol
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- Inchi: 1S/C10H10BrFO/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3,13H,4-6H2
- InChI Key: SYJRYNSBIKPDLU-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C1(CO)CC1)F
Computed Properties
- Exact Mass: 243.98991g/mol
- Monoisotopic Mass: 243.98991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
1-(2-bromo-6-fluorophenyl)cyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915094-0.05g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1915094-0.1g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1915094-0.25g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1915094-0.5g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1915094-1.0g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1915094-2.5g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1915094-5.0g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1915094-10.0g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1915094-1g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1915094-5g |
[1-(2-bromo-6-fluorophenyl)cyclopropyl]methanol |
2228608-77-1 | 5g |
$3313.0 | 2023-09-17 |
1-(2-bromo-6-fluorophenyl)cyclopropylmethanol Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol
Professional Introduction to Compound with CAS No. 2228608-77-1 and Product Name: 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol
The compound with the CAS number 2228608-77-1 and the product name 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromine and fluorine substituents in the aromatic ring, combined with a cyclopropylmethanol side chain, imparts distinct chemical properties that make it a valuable candidate for further exploration.
Recent research in the domain of small-molecule drug design has highlighted the importance of structural diversity in achieving optimal pharmacological outcomes. The compound 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol exemplifies this principle, as its molecular architecture is designed to interact selectively with biological targets. The bromine atom at the 2-position of the phenyl ring enhances electrophilic reactivity, making it a versatile intermediate for further functionalization. Meanwhile, the fluorine atom at the 6-position introduces lipophilicity and metabolic stability, which are critical factors in drug development.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The cyclopropylmethanol moiety, a relatively rare structural feature in drug candidates, has been shown to contribute to binding affinity and solubility profiles. Studies have demonstrated that cyclopropyl groups can improve oral bioavailability by reducing metabolic clearance, a phenomenon that has been well-documented in various therapeutic areas. Consequently, 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol may serve as a foundation for developing novel therapeutics targeting a wide range of diseases.
In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol, particularly its halogenated aromatic core and cyclic alcohol functionality, make it an ideal candidate for virtual screening against large databases of biological targets. Preliminary computational studies suggest that this compound exhibits favorable interactions with enzymes and receptors involved in inflammatory pathways, positioning it as a potential lead for anti-inflammatory agents.
Moreover, the synthesis of 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol presents an interesting challenge for organic chemists due to its complex stereochemistry. The cyclopropyl group introduces rigidity into the molecule, which can be exploited to optimize binding interactions with biological targets. Advances in synthetic methodologies have enabled more efficient access to such motifs, allowing researchers to explore their pharmacological potential more thoroughly. Recent publications highlight innovative approaches to constructing cyclopropane-containing scaffolds, which could be applied to derivatives of 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol.
The role of fluorine in medicinal chemistry cannot be overstated. Its ability to modulate physicochemical properties such as lipophilicity and metabolic stability has been leveraged in numerous successful drugs. In 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol, the fluorine atom at the 6-position of the phenyl ring contributes to these desirable attributes while also serving as a handle for further derivatization. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at other positions on the aromatic ring, expanding the chemical space available for drug discovery.
Another area of interest is the potential application of this compound in oncology research. Brominated aromatic compounds have been extensively studied for their antitumor properties due to their ability to disrupt DNA replication and repair mechanisms. The structural motif present in 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol shares similarities with known kinase inhibitors, which are among the most successful classes of anticancer drugs. By leveraging this scaffold, researchers may identify novel inhibitors targeting aberrantly activated kinases involved in cancer progression.
The synthesis and characterization of 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol also offer insights into green chemistry principles. Efforts have been made to develop environmentally benign synthetic routes that minimize waste generation and hazardous reagent use. Such approaches align with broader industry trends toward sustainable pharmaceutical manufacturing. Techniques such as catalytic asymmetric synthesis and flow chemistry have been explored as means to produce this compound more efficiently while adhering to environmental standards.
In conclusion, 1-(2-bromo-6-fluorophenyl)cyclopropylmethanol represents a promising entity in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of halogenated aromatic rings and cyclopropyl alcohol functionality makes it a versatile intermediate for drug development. As computational methods and synthetic techniques continue to evolve, compounds like this are likely to play an increasingly important role in discovering new treatments for human diseases.
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